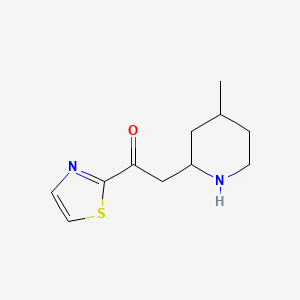

2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

Description

The compound 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one features a piperidine ring (4-methyl-substituted) linked via a ketone bridge to a 1,3-thiazole moiety. Such hybrids are often explored for pharmacological applications due to their ability to interact with diverse biological targets .

Properties

Molecular Formula |

C11H16N2OS |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

2-(4-methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethanone |

InChI |

InChI=1S/C11H16N2OS/c1-8-2-3-12-9(6-8)7-10(14)11-13-4-5-15-11/h4-5,8-9,12H,2-3,6-7H2,1H3 |

InChI Key |

MADWVPMRLOOLLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNC(C1)CC(=O)C2=NC=CS2 |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one , with the CAS number 1595985-36-6, is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 224.32 g/mol

- Structure : The compound features a piperidine ring and a thiazole moiety, which are known to contribute to various pharmacological effects.

1. Antidiabetic Activity

Recent studies have indicated that compounds with thiazole structures exhibit significant inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment. For instance, derivatives similar to 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one have shown promising results in lowering blood glucose levels by enhancing insulin signaling pathways.

| Compound | IC (μM) | Mechanism of Action |

|---|---|---|

| MY17 | 0.41 ± 0.05 | Noncompetitive inhibitor of PTP1B |

| Lithocholic Acid | 9.62 ± 0.14 | Positive control |

These findings suggest that the compound may act similarly to MY17, potentially offering therapeutic benefits in managing diabetes mellitus .

2. Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro assays demonstrated that certain thiazole derivatives exhibited strong AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.

| Compound | IC (μM) | Target Enzyme |

|---|---|---|

| Compound 3i | 2.7 | AChE |

The structure of the compound suggests it may possess similar inhibitory properties against AChE, potentially aiding in cognitive enhancement .

3. Cytotoxicity and Anticancer Potential

Preliminary studies have also explored the cytotoxic effects of thiazole derivatives on various cancer cell lines. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells.

| Cell Line | IC (μM) | Observations |

|---|---|---|

| MCF7 | 25.72 ± 3.95 | Induced apoptosis |

| U87 | 45.2 ± 13.0 | Significant cytotoxicity observed |

These results highlight the potential of the compound as an anticancer agent .

Case Study 1: PTP1B Inhibition

A study synthesized various thiazole derivatives and evaluated their PTP1B inhibitory activities. The most potent compound exhibited an IC value significantly lower than existing treatments, indicating a strong potential for therapeutic applications in diabetes management.

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on neurodegenerative diseases, compounds similar to the target compound were tested for their AChE inhibition capabilities. Results showed substantial inhibition rates, suggesting these compounds could be developed into effective treatments for Alzheimer's disease.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is in the field of medicinal chemistry. The compound has been investigated for its potential as:

- Analgesics : Studies indicate that derivatives of thiazole compounds exhibit analgesic properties, making them candidates for pain management therapies.

- Antimicrobial Agents : The thiazole ring is known for its antibacterial and antifungal activities. Research has shown that modifications to this structure can enhance efficacy against resistant strains .

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly:

- Cognitive Enhancement : Research indicates that piperidine derivatives can modulate cholinergic activity, potentially improving memory and learning processes.

- Treatment of Neurodegenerative Diseases : Preliminary studies suggest that such compounds may have protective effects against neurodegeneration .

Material Science

In material science, 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one has been explored for:

- Polymer Synthesis : The compound can act as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.

- Coatings : Its chemical structure allows it to form durable coatings with resistance to environmental degradation .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various thiazole derivatives, including 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, researchers investigated the neuroprotective effects of piperidine derivatives in models of Alzheimer’s disease. The results indicated that compounds similar to 2-(4-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one could inhibit amyloid-beta aggregation, a key factor in neurodegeneration.

Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS 1193387-83-5) :

This analog replaces the 4-methylpiperidine group with a piperazine ring. Piperazine, containing two nitrogen atoms, increases polarity and hydrogen-bonding capacity compared to piperidine. The dihydrochloride salt form improves aqueous solubility, making it advantageous for drug formulation. However, the additional nitrogen may alter receptor binding specificity .- 1-(4-Methyl-1,3-thiazol-2-yl)piperidine (American Elements): Lacking the ketone bridge, this compound directly connects piperidine to thiazole.

Thiazole-Based Ketones with Varied Substituents

- 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one: Substitution of the piperidine group with a chlorophenyl and sulfanyl-thiazole moiety increases lipophilicity, which may enhance membrane permeability but reduce solubility.

2-Acetylthiazole (1-(1,3-Thiazol-2-yl)ethan-1-one) :

A simpler analog without the piperidine substituent. The absence of the 4-methylpiperidine group reduces steric bulk and complexity, likely decreasing binding affinity but improving synthetic accessibility. This compound serves as a foundational scaffold for derivatization .

Heterocyclic Replacements

- 2-(4-Methylpiperidin-2-yl)-1-(thiophen-3-yl)ethan-1-one (CAS 1597065-38-7): Replaces thiazole with thiophene, removing the nitrogen atom from the heterocycle.

1-(4-Substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives :

Incorporates an oxadiazole-thioether chain instead of piperidine. The oxadiazole’s electron-deficient nature and the thioether’s flexibility could influence interactions with enzymes like topoisomerases or proteases, diverging from the target compound’s piperidine-driven pharmacokinetics .

Structural and Functional Analysis

Physicochemical Properties

*Estimated based on structural formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.